molecular formula C9H13BrO B12906272 Furan, 2-(3-bromopropyl)-5-ethyl- CAS No. 112561-63-4

Furan, 2-(3-bromopropyl)-5-ethyl-

Cat. No.: B12906272
CAS No.: 112561-63-4
M. Wt: 217.10 g/mol
InChI Key: FGSMDUFZEYXVKD-UHFFFAOYSA-N
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Description

2-(3-bromopropyl)-5-ethylfuran is an organic compound that belongs to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom

Properties

CAS No.

112561-63-4

Molecular Formula

C9H13BrO

Molecular Weight

217.10 g/mol

IUPAC Name

2-(3-bromopropyl)-5-ethylfuran

InChI

InChI=1S/C9H13BrO/c1-2-8-5-6-9(11-8)4-3-7-10/h5-6H,2-4,7H2,1H3

InChI Key

FGSMDUFZEYXVKD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(O1)CCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromopropyl)-5-ethylfuran typically involves the bromination of 5-ethylfuran followed by the introduction of a propyl group. One common method is the reaction of 5-ethylfuran with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution of the bromine atom on the propyl chain.

Industrial Production Methods

Industrial production of 2-(3-bromopropyl)-5-ethylfuran may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity 2-(3-bromopropyl)-5-ethylfuran.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromopropyl)-5-ethylfuran undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom on the propyl chain can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The furan ring can undergo oxidation to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Products include substituted furans with various functional groups such as amines, thiols, and ethers.

    Oxidation: Products include furanones and other oxygenated derivatives.

    Reduction: Products include alcohols and alkanes.

Scientific Research Applications

Antiviral Activity

Research indicates that compounds similar to Furan, 2-(3-bromopropyl)-5-ethyl- exhibit significant antiviral properties. For instance, studies have shown that certain furan derivatives display effective EC50 values ranging from 0.20 to 0.96 μM against various viral infections, suggesting strong antiviral potency .

Antimicrobial Properties

Furan derivatives have been investigated for their antimicrobial activities. A study reported that compounds related to this furan derivative demonstrated moderate to significant activity against bacteria such as Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values indicating their potential as antibacterial agents .

Cytotoxicity Assessment

In vitro studies have assessed the cytotoxicity of furan derivatives in mammalian cell lines, revealing low cytotoxicity with CC50 values exceeding 100 μM. This suggests a favorable safety profile for further pharmacological applications .

Case Study 1: Antiviral Efficacy

A study conducted by researchers at a pharmaceutical institute evaluated the antiviral efficacy of various furan derivatives, including Furan, 2-(3-bromopropyl)-5-ethyl-. The results indicated that modifications to the furan structure enhanced activity against specific viral targets, paving the way for optimized therapeutic agents.

Case Study 2: Antimicrobial Testing

In another investigation, the antimicrobial properties of Furan, 2-(3-bromopropyl)-5-ethyl- were tested against clinical strains of Staphylococcus aureus and Candida albicans. The compound exhibited significant inhibitory effects, indicating its potential as a lead compound for developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of 2-(3-bromopropyl)-5-ethylfuran depends on its chemical reactivity and the specific reactions it undergoes. The bromine atom on the propyl chain acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups. The furan ring can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted furans. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the substituents on the furan ring.

Comparison with Similar Compounds

Similar Compounds

    2-(3-bromopropyl)furan: Lacks the ethyl group on the furan ring, resulting in different chemical properties and reactivity.

    5-ethylfuran: Lacks the bromopropyl group, making it less reactive in nucleophilic substitution reactions.

    2-(3-chloropropyl)-5-ethylfuran: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.

Uniqueness

2-(3-bromopropyl)-5-ethylfuran is unique due to the presence of both the bromopropyl and ethyl groups on the furan ring. This combination of substituents imparts specific chemical properties and reactivity, making it a valuable compound in various synthetic and research applications.

Biological Activity

Furan, 2-(3-bromopropyl)-5-ethyl- is a synthetic compound derived from furan, characterized by a bromopropyl group at the second position and an ethyl group at the fifth position of the furan ring. Its molecular formula is C${11}$H${13}$BrO, and it has garnered attention for its potential biological activities, particularly in anti-inflammatory and antimicrobial applications.

Antimicrobial Properties

Research indicates that furan derivatives exhibit significant antimicrobial activity. Furan, 2-(3-bromopropyl)-5-ethyl- has been shown to inhibit the growth of various pathogens, including bacteria and fungi. Studies have demonstrated that compounds with similar structures can selectively inhibit microbial growth by interfering with enzyme functions critical for microbial survival .

Table 1: Antimicrobial Activity of Furan Derivatives

Compound NameTarget MicroorganismActivity Observed
2-(3-Bromopropyl)-5-ethylfuranMethicillin-resistant Staphylococcus aureus (MRSA)Significant inhibition
7,10-Epoxy-octadeca-7,9-dienoic acidVarious bacterial strainsAnti-staphylococcal activity
Furan fatty acidsTrichophyton speciesInhibitory effects

Anti-inflammatory Effects

Furan derivatives have also been investigated for their anti-inflammatory properties. The compound's interactions at the molecular level suggest it may modulate inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory responses. For instance, studies have shown that certain furan compounds can inhibit the generation of reactive oxygen species (ROS) in human neutrophils, which are pivotal in inflammatory processes .

Mechanisms of Action:

  • Inhibition of Cytokine Production : Compounds similar to furan, 2-(3-bromopropyl)-5-ethyl-, have been found to reduce levels of pro-inflammatory cytokines.
  • Modulation of Signaling Pathways : These compounds may influence MAPK and PPAR-γ signaling pathways, leading to reduced inflammation .

Case Studies

  • Study on Antimicrobial Activity : A study conducted by Dasagrandhi et al. explored the antibacterial effects of various furan derivatives against MRSA. The results indicated that certain structural modifications enhance antimicrobial potency, suggesting that furan, 2-(3-bromopropyl)-5-ethyl- could be a candidate for further development as an antibacterial agent .
  • Anti-inflammatory Research : In another investigation, researchers isolated dibenzofurans from plant sources and evaluated their anti-inflammatory effects using human neutrophil models. The findings revealed that these compounds significantly inhibited O$_{2}$ generation in neutrophils, showcasing their potential as anti-inflammatory agents .

Synthesis and Applications

The synthesis of furan, 2-(3-bromopropyl)-5-ethyl- typically involves nucleophilic substitution reactions using furan and 1,3-dibromopropane in an aprotic solvent like dimethylformamide under reflux conditions. This method allows for efficient formation of the desired compound with high yields.

Industrial Applications

Furan derivatives are utilized in various industrial applications due to their biological activities. They are explored for use in pharmaceuticals as potential anti-inflammatory and antimicrobial agents.

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